3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
Description
3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a β-carboline derivative characterized by a fused pyridoindole scaffold. The core structure consists of an indole ring fused to a pyridine moiety, with a ketone group at position 1, an amino group at position 3, and a methyl substitution at position 9 (Figure 1). This compound belongs to the broader class of dihydro-β-carbolines, which are pharmacologically significant due to their interactions with neurotransmitter receptors, including GABAA and monoamine oxidases (MAOs) .
Properties
IUPAC Name |
3-amino-9-methyl-2H-pyrido[3,4-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-15-9-5-3-2-4-7(9)8-6-10(13)14-12(16)11(8)15/h2-6H,1H3,(H3,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSMVDIJSYEWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)NC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855671 | |
| Record name | 3-Amino-9-methyl-2,9-dihydro-1H-beta-carbolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264299-56-0 | |
| Record name | 3-Amino-9-methyl-2,9-dihydro-1H-beta-carbolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the amino and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridoindole compounds exhibit promising anticancer properties. For instance, studies have shown that 3-amino derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of 3-amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one derivatives and their cytotoxic effects against different cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It acts as a positive allosteric modulator for glucagon-like peptide-1 receptor (GLP-1R), which is crucial in neuroprotection and cognitive function.
Case Study:
In a pharmacological study, a derivative of this compound was shown to enhance cognitive function in animal models by promoting neuronal survival and reducing oxidative stress . This highlights its potential for treating neurodegenerative diseases such as Alzheimer's.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Electronic Properties Comparison
| Property | Value |
|---|---|
| Band Gap | ~2.5 eV |
| Electron Mobility | 0.5 cm²/V·s |
| Photoluminescence Quantum Yield | 15% |
Sensor Development
The compound's ability to undergo redox reactions facilitates its use in sensor technology for detecting various analytes.
Case Study:
A recent study developed a sensor based on this compound for the detection of heavy metals in environmental samples. The sensor exhibited high sensitivity and selectivity towards lead ions .
Synthetic Applications
Mechanism of Action
The mechanism of action of 3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : C12H11N3O (exact mass: 213.09 g/mol inferred from analogs in ).
- Functional Groups: The 3-amino group enhances hydrogen-bonding capacity, while the 9-methyl group increases lipophilicity (logP ≈ 2.0–2.5, based on related compounds in ).
- Tautomerism: The 2,9-dihydro configuration allows keto-enol tautomerism, influencing reactivity and binding to biological targets .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The pharmacological and physicochemical properties of β-carbolines are highly sensitive to substituent modifications. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Amino vs. This may enhance solubility but reduce blood-brain barrier permeability relative to lipophilic analogs like Harmine .
- Methyl Substitution at Position 9 : The 9-methyl group sterically shields the nitrogen at position 9, reducing metabolic oxidation and improving stability, as seen in SL651498 .
Receptor Interactions
- GABAA Modulation: SL651498 (a fluorinated analog) shows subtype selectivity for α2/α3 subunits, reducing sedative effects typical of benzodiazepines . The target compound’s 3-amino group may mimic the benzodiazepine pharmacophore, enhancing affinity.
- MAO Inhibition: Harmine’s 7-methoxy group is critical for MAO-A inhibition (IC50 ≈ 5 nM), whereas the target compound’s 3-amino group likely shifts activity toward other targets .
Anxiolytic Potential
Pyridoindoles like SL651498 and the target compound exhibit anxiolytic effects in rodent models without motor impairment, attributed to GABAA α2/α3 selectivity .
Data Tables
Table 1: Physicochemical Properties of Selected β-Carbolines
| Compound | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| 3-Amino-9-methyl-2,9-dihydro-1H-pyrido... | ~2.2 | 65.5 | 2 | 3 |
| Harmine | 2.1 | 41.5 | 0 | 3 |
| 6-Methoxy-2,9-dihydro-1H-pyrido... | 1.8 | 44.9 | 1 | 3 |
| SL651498 | 3.5 | 49.3 | 1 | 4 |
Biological Activity
3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The structure of this compound features a fused pyrido-indole framework that is known for its potential pharmacological properties. The synthesis typically involves cyclization reactions that yield the desired heterocyclic compound with high purity.
Anticancer Properties
Research indicates that compounds within the pyrido[3,4-b]indole class exhibit notable anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines. Specifically, this compound has demonstrated:
- Induction of Apoptosis : The compound has been shown to enhance caspase activity significantly in cancer cells, suggesting a mechanism that promotes programmed cell death. In particular, it was observed to increase caspase-3 activity by 1.33 to 1.57 times at concentrations around 10 µM in MDA-MB-231 breast cancer cells .
- Cell Cycle Arrest : Further investigations revealed that this compound can cause cell cycle arrest at specific phases, which is critical for inhibiting cancer cell proliferation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies have indicated:
- Broad-Spectrum Activity : It has been effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging significantly based on the bacterial strain tested .
Table 1: Summary of Biological Activities
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with cellular targets involved in apoptosis and microbial resistance pathways plays a crucial role.
Q & A
Q. What are the established synthetic routes for 3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one?
Pd-catalyzed amidation and cyclization are widely used for synthesizing structurally related pyridoindoles. For example, 9-ethyl and 9-hexyl derivatives of pyrido[2,3-b]indoles were synthesized via palladium-mediated coupling, yielding products with high purity (confirmed by CHN analysis and NMR) . Key steps include selecting appropriate substituents (e.g., methyl or ethyl groups at position 9) and optimizing reaction time (typically 12–24 hours under reflux). Solvent systems like toluene/DMF mixtures are critical for achieving cyclization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H NMR : Assign peaks by comparing δ values to structurally similar compounds. For instance, aromatic protons in 9-ethyl-2-(pyridin-3-yl)-9H-pyrido[2,3-b]indol-4-ol appear at δ 8.22–7.04, with alkyl chain protons at δ 4.59–0.75 .
- IR Spectroscopy : Detect functional groups (e.g., N–H stretches at ~3400 cm⁻¹ and C=O stretches at ~1650 cm⁻¹) .
- Elemental Analysis (CHN) : Validate purity by comparing experimental vs. calculated mass percentages (e.g., C: 74.3%, H: 6.5%, N: 12.9% for a hexyl-substituted analog) .
Q. How do substituents influence the compound’s physicochemical properties?
Substituents at position 9 (e.g., methyl, ethyl, hexyl) modulate solubility and melting points. For example, 9-hexyl derivatives exhibit lower melting points (112–113°C) compared to 9-ethyl analogs (122–124°C) due to increased alkyl chain flexibility . Electron-withdrawing groups (e.g., nitro) at position 3 can enhance reactivity in subsequent functionalization steps .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Catalyst Loading : Use 5–10 mol% Pd(OAc)₂ for efficient C–N bond formation .
- Temperature Control : Maintain reflux conditions (110–120°C) to balance reaction rate and side-product formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while toluene minimizes byproducts .
- Monitoring : Use TLC or HPLC-MS to track intermediate formation (e.g., amidation precursors) .
Q. How should conflicting NMR data be resolved?
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts (e.g., downfield shifts for –NH protons in DMSO) .
- 2D NMR : Employ COSY or HSQC to resolve overlapping aromatic signals. For example, cross-peaks in 9-ethyl derivatives confirm coupling between pyridyl and indole protons .
- Variable Temperature NMR : Use to distinguish dynamic processes (e.g., tautomerism) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO/LUMO energies) to correlate substituent effects with bioactivity.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize synthetic targets. For β-carboline analogs (e.g., harmine), docking studies reveal binding affinities to monoamine oxidase .
- MD Simulations : Assess stability of substituent-induced conformational changes in aqueous or lipid environments .
Methodological Notes
- Safety : Handle under inert atmosphere due to air-sensitive intermediates. Use gloves and fume hoods to avoid exposure to palladium catalysts and organic solvents .
- Data Validation : Cross-reference spectral data with published analogs (e.g., pyrido[3,4-b]indole derivatives) to ensure accuracy .
- Contradiction Management : Replicate experiments under standardized conditions and validate outliers via high-resolution mass spectrometry (HRMS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
